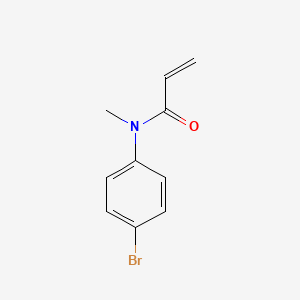
N-(4-Bromophenyl)-N-methylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Bromophenyl)-N-methylacrylamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acrylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N-methylacrylamide typically involves the reaction of 4-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
4-Bromoaniline+Acryloyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Bromophenyl)-N-methylacrylamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The acrylamide moiety can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Polymerization: The acrylamide group can undergo polymerization reactions to form polyacrylamide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a catalyst like copper(I) iodide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation of the acrylamide group can lead to the formation of carboxylic acids or aldehydes.
Reduction Products: Reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(4-Bromophenyl)-N-methylacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Industry: It is utilized in the production of specialty polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-Bromophenyl)-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The acrylamide moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(4-Bromophenyl)-N-methylacrylamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-N-methylacrylamide: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
N-(4-Fluorophenyl)-N-methylacrylamide: Contains a fluorine atom, which can significantly alter the compound’s properties due to the strong electronegativity and small size of fluorine.
N-(4-Iodophenyl)-N-methylacrylamide: The presence of an iodine atom can enhance the compound’s ability to participate in halogen bonding and may affect its biological activity.
Eigenschaften
Molekularformel |
C10H10BrNO |
|---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12(2)9-6-4-8(11)5-7-9/h3-7H,1H2,2H3 |
InChI-Schlüssel |
AFEAVOXKSJBQAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


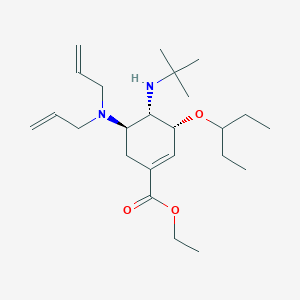
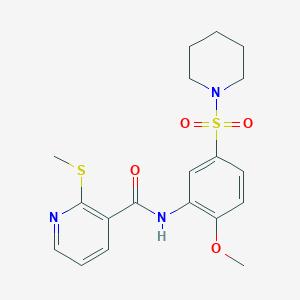
![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}ethanone](/img/structure/B15281941.png)
![6-(2,4-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281948.png)

![2-Methyl-3-[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B15281952.png)
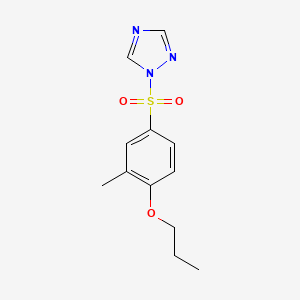
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclopentan-1-ol](/img/structure/B15281974.png)
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B15281976.png)
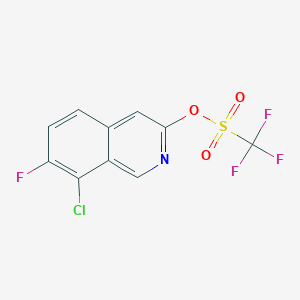
![2-(Methylthio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B15281991.png)


![N-{2-[(2,6-diethylphenyl)(4-pyridinyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B15282009.png)
